molecular formula C15H15NO2 B4740134 3-(benzylamino)-4-methylbenzoic acid

3-(benzylamino)-4-methylbenzoic acid

Cat. No. B4740134
M. Wt: 241.28 g/mol
InChI Key: JNBIKBJHQBDIQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzylamino)-4-methylbenzoic acid, also known as BmimOH, is an organic compound used in scientific research. It is a white crystalline powder that has a molecular weight of 233.28 g/mol. This compound is widely used in the field of organic chemistry due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 3-(benzylamino)-4-methylbenzoic acid is not well understood. However, it is believed to act as a nucleophile in organic reactions, attacking electrophilic species and facilitating bond formation. This compound has also been shown to act as a hydrogen bond donor and acceptor, which can influence the outcome of organic reactions.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and has low acute toxicity. This compound has been used as a solvent in biocatalysis and enzyme-catalyzed reactions.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(benzylamino)-4-methylbenzoic acid in lab experiments include its versatility as a building block for organic synthesis, its potential as a solvent and a catalyst, and its low toxicity. However, the limitations of using this compound include its relatively high cost and limited availability.

Future Directions

There are several future directions for the study of 3-(benzylamino)-4-methylbenzoic acid. One potential area of research is the development of new synthetic routes to this compound and its derivatives. Another area of research is the investigation of this compound as a potential solvent and catalyst in biocatalysis and enzyme-catalyzed reactions. Additionally, the use of this compound in materials science and nanotechnology is an area of potential research.

Scientific Research Applications

3-(benzylamino)-4-methylbenzoic acid has been extensively studied for its potential applications in various scientific fields. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. This compound has also been used as a solvent and a catalyst in organic reactions.

properties

IUPAC Name

3-(benzylamino)-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-7-8-13(15(17)18)9-14(11)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBIKBJHQBDIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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